![molecular formula C11H12ClNO2 B12083074 (R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol is a chiral compound featuring an isoxazole ring substituted with a chlorophenyl group and an ethanol moiety. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Synthetic Routes and Reaction Conditions:
Cycloisomerization of α,β-acetylenic oximes: This method involves the use of gold(III) chloride as a catalyst to cycloisomerize α,β-acetylenic oximes, leading to substituted isoxazoles under moderate reaction conditions.
Intramolecular Cyclization: Propargylamines can be oxidized to oximes, followed by copper(I) chloride-mediated intramolecular cyclization to produce isoxazoles.
Cycloaddition Reactions: Copper(I) acetylides can react with azides and nitrile oxides to form isoxazoles.
Industrial Production Methods:
Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes for isoxazoles.
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.
Reduction: Reduction of isoxazole rings can yield various reduced forms, depending on the specific conditions and reagents used.
Substitution: Isoxazoles can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxazoles: Formed through oxidation of isoxazoles.
Reduced Isoxazoles: Various reduced forms depending on the reaction conditions.
Chemistry:
- Isoxazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity.
Biology:
- Isoxazole compounds have shown potential as enzyme inhibitors and receptor modulators.
Medicine:
- Isoxazole derivatives are explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry:
- Isoxazoles are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
5-(3-Chlorophenyl)isoxazole: Similar structure but lacks the ethanol moiety.
Isoxazole: The parent compound without the chlorophenyl and ethanol substitutions.
Uniqueness:
- The presence of the chiral center and the specific substitutions in ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol confer unique biological activities and reactivity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3 |
InChI Key |
ZUULASBPMRNYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=C1C2=C(C=CCC2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


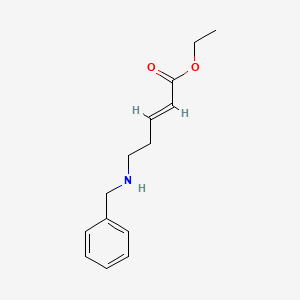
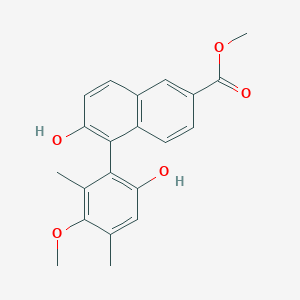
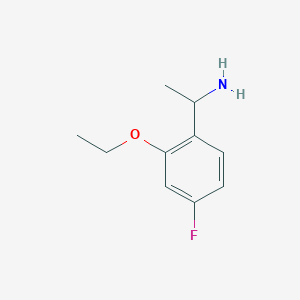


![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
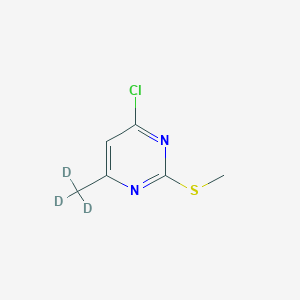
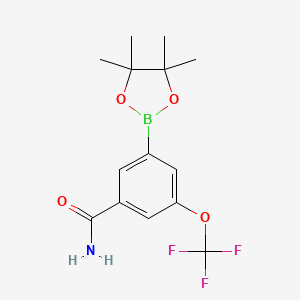
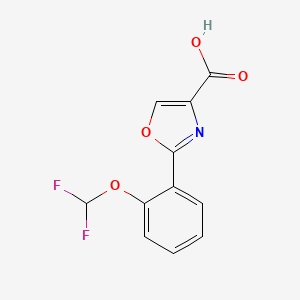
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)



